molecular formula C26H20N4O2 B2982647 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 188199-07-7

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2982647
CAS No.: 188199-07-7
M. Wt: 420.472
InChI Key: OOCJZFSWSZJDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring fused pyranopyrazole and carbonitrile moieties. Its synthesis typically involves multicomponent reactions (MCRs) under solvent-free or catalytic conditions. For instance, Niralwad et al. (2013) synthesized this compound using disulfonic acid imidazolium chloroaluminate as a dual catalyst, achieving high yields (80%) under solvent-free conditions at 80°C . The 4-methoxyphenyl group at the 4-position and phenyl groups at the 1- and 3-positions distinguish its structure, influencing both reactivity and biological activity.

Properties

IUPAC Name

6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-31-20-14-12-17(13-15-20)22-21(16-27)25(28)32-26-23(22)24(18-8-4-2-5-9-18)29-30(26)19-10-6-3-7-11-19/h2-15,22H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJZFSWSZJDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by further modifications to introduce the phenyl groups and cyano group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of advanced catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The cyano group can be reduced to an amine group.

  • Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using electrophiles like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Reduction: Formation of 6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name & Substituents Key Properties/Activities Synthesis Yield References
Target Compound : 4-(4-methoxyphenyl), 1,3-diphenyl High synthetic efficiency (80% yield), solvent-free conditions 80%
11t : 4-(4-chloro-5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl), 3-methyl PDE2 inhibitor; purity 99.66% 44%
AMDPC : 4-(2-hydroxyphenyl), 3-methyl Anti-cancer activity (BCAP-37 cell inhibition) Not reported
4a : 4-(3-((4-chlorobenzyl)oxy)-4-methoxyphenyl), 3-methyl Synthesized via MCR in ethanol at 85°C 61%
3s : 4-(3-methoxyphenyl), 1-(2-chlorophenyl), 3-methyl Yield 80%, m.p. 170.7–171.2°C; 1H-NMR data provided 80%
609335-63-9 : 4-(5-(4-methoxyphenyl)furan-2-yl), 3-methyl Predicted density 1.41 g/cm³; acid dissociation constant (pKa) ~11.47 Not reported

Key Observations:

Synthetic Efficiency :

  • The target compound’s synthesis under solvent-free conditions outperforms derivatives like 11t (44% yield ) and 4a (61% yield ), highlighting the role of optimized catalysts (e.g., imidazolium chloroaluminate) in green chemistry.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Data

Compound Name IR (cm⁻¹) HRMS (Experimental vs. Calculated) Purity (HPLC)
Target Compound Not reported Not reported Not reported
11t Not reported 519.1627 vs. 519.1639 99.66%
11i Not reported 519.1639 vs. 519.1627 99.82%
Entry 8 (Table 10) 3613, 3446, 3351, 2187, 1660 Not reported Not reported

Key Observations:

  • HRMS Accuracy : Derivatives like 11t and 11i show minimal deviation (<0.002 amu) between experimental and calculated HRMS values, confirming structural integrity .
  • IR Signatures : Compounds with hydroxyphenyl groups (e.g., Entry 8 ) exhibit O–H stretching bands (~3613 cm⁻¹), absent in the methoxy-substituted target compound.

Key Observations:

  • PDE2 Inhibition : Derivatives with trifluoromethyl and chloro groups (e.g., 11t ) show enhanced PDE2 affinity, likely due to hydrophobic interactions.
  • Anti-Cancer vs. Antimicrobial : Hydroxyphenyl (AMDPC ) and nitro groups (Entry 19 ) correlate with divergent bioactivities, underscoring substituent-driven target specificity.

Biological Activity

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, with the CAS number 188199-07-7, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anti-bacterial, and anti-cancer activities.

Chemical Structure and Properties

The compound has a molecular formula of C26H20N4O2 and a molecular weight of 420.46 g/mol. Its structure features a pyrano-pyrazole core that is known for various biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For example, studies have shown that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo models. The compound's structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

2. Antibacterial Activity

Several studies have highlighted the antibacterial efficacy of pyrazole derivatives against various bacterial strains. In vitro testing has shown that compounds similar to this compound possess activity against Gram-positive and Gram-negative bacteria. For instance, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated notable antibacterial effects at concentrations as low as 0.25 mg/mL .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In particular, studies have focused on their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, research involving breast cancer cell lines MCF-7 and MDA-MB-231 indicated that certain pyrazole derivatives could enhance the cytotoxic effects of standard chemotherapy agents like doxorubicin .

Case Studies

Study ReferenceBiological ActivityFindings
Umesha et al., 2009AnticancerDemonstrated synergistic effects with doxorubicin in breast cancer cell lines.
MDPI Study, 2020Anti-inflammatoryExhibited greater anti-inflammatory activity than curcumin in tested models.
Science.gov ReviewAntibacterialEffective against multiple bacterial strains at low concentrations.

The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Anti-inflammatory : Likely involves inhibition of pro-inflammatory cytokines.
  • Antibacterial : May disrupt bacterial cell wall synthesis or function.
  • Anticancer : Involves modulation of signaling pathways related to cell growth and apoptosis.

Q & A

Basic: What is the standard protocol for synthesizing 6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

Methodological Answer:
The compound is synthesized via a multi-component reaction (MCR) involving:

  • Hydrazine hydrate or phenylhydrazine, ethyl acetoacetate , 4-methoxybenzaldehyde , and malononitrile in aqueous media.
  • Catalysts such as tetra-nn-butylammonium bromide (TBAB) or ionic liquids (e.g., [Et3_3NH][HSO4_4] ) improve yields (85–95%) by facilitating cyclocondensation .
  • Reaction conditions: Reflux for 25–30 minutes, followed by recrystallization (ethanol) for purification .

Key Optimization:

  • Substituting water with ionic liquids reduces reaction time and enhances regioselectivity .
  • Microwave-assisted synthesis (not explicitly in evidence) is a potential alternative for faster kinetics.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH2_2 at 3412–3348 cm1^{-1}, CN at ~2258 cm1^{-1}, C-O-C at 1161 cm1^{-1}) .
  • 1^1H/13^13C NMR : Confirms substituent positions and dihydropyran ring conformation. For example:
    • 1^1H NMR: Aromatic protons (δ 6.71–7.57 ppm), NH2_2 (δ 7.13 ppm), and CH3_3 (δ 1.79 ppm) .
    • 13^13C NMR: Carbonitrile (CN) at ~116 ppm, pyrazole C=N at 154–161 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 282.1119 for 4-methoxyphenyl derivatives) .

Basic: How do aryl substituents influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., nitro, bromo) increase melting points (e.g., 247–248°C for 4-(2-bromophenyl) vs. 198–200°C for 4-(4-nitrophenyl)) due to enhanced crystallinity .
  • Methoxy groups improve solubility in polar solvents via hydrogen bonding, critical for bioavailability studies .
  • Substituent choice is guided by Hammett parameters to balance reactivity and steric effects in MCRs .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Variation : Replace 4-methoxyphenyl with nitro or halogenated aryl groups to enhance calcium channel blockade (e.g., 4-(2-nitrophenyl) derivatives show vasorelaxant activity comparable to nifedipine) .
  • In Vitro Assays :
    • Calcium Channel Blockade : Measure IC50_{50} values using isolated rat aorta models .
    • Docking Studies : Model interactions with L-type Ca2+^{2+} channels to predict substituent effects (hypothetical, based on ).

Advanced: What mechanistic insights explain its antihypertensive activity?

Methodological Answer:

  • Vasorelaxation Mechanism : The compound acts as a voltage-gated Ca2+^{2+} channel blocker , reducing vascular smooth muscle contraction.
    • Experimental Validation : Precontraction of aortic rings with KCl (80 mM) and measuring tension reduction in dose-response curves (EC50_{50} ~1.2 μM) .
    • Comparison to Nifedipine : Structural similarity to dihydropyridines suggests competitive binding at the same receptor site .

Advanced: How can green chemistry principles improve synthesis scalability?

Methodological Answer:

  • Solvent Selection : Replace ethanol/THF with water or ionic liquids to reduce toxicity. CTACl (cetyltrimethylammonium chloride) enhances micellar catalysis, achieving yields >90% .
  • Catalyst Recycling : Ionic liquids like [Et3_3NH][HSO4_4] can be reused ≥3 times without yield loss .
  • Waste Minimization : One-pot MCRs avoid intermediate purification, reducing E-factor .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

  • Catalyst Efficiency : TBAB yields 85–90% , while ionic liquids achieve >95% . Discrepancies arise from differences in substrate activation and byproduct suppression.
  • Reaction Monitoring : Use TLC (ethyl acetate/hexane, 3:7) to track progress and optimize reflux duration .
  • Impurity Analysis : Characterize byproducts (e.g., uncyclized intermediates) via LC-MS to refine stoichiometry .

Advanced: How to ensure reproducibility in analytical data?

Methodological Answer:

  • NMR Calibration : Use DMSO-d6d_6 as a universal solvent and reference δ 2.50 ppm for 1^1H NMR .
  • Spectral Cross-Validation : Compare IR/HRMS data with literature values (e.g., HRMS m/z 331.0116 for bromophenyl derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (if available) resolves ambiguities in dihydropyran ring conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.